methyl 3-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}propanoate
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Overview
Description
methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , is an organic compound with the chemical formula C₁₁H₁₀O₃. It appears as a colorless liquid with a distinctive odor. At room temperature, it remains stable and exhibits good solubility in various organic solvents such as ethanol and ethyl acetate .
Preparation Methods
The synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is complex and typically involves multiple steps in organic chemistry laboratories. Here are the key steps:
- Starting Materials:
- Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cinnamic acid methyl ester
- Methanol
- Iodomethane
- Dimethyl carbonate
- 2-Naphthol
- 1-Tetralone
- Synthetic Routes:
- The compound can be synthesized through various organic reactions, including esterification, cyclization, and reduction.
- Specific laboratory equipment and conditions are required for these multi-step reactions.
Chemical Reactions Analysis
Reactivity: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate participates in several reactions
Common Reagents and Conditions:
Scientific Research Applications
Organic Synthesis: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as an intermediate or reagent in organic synthesis.
Coordination Chemistry: It is used in the synthesis of coordination complexes.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or pathways relevant to its use.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds:
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 3-[[2-(3-oxo-1,2-dihydroisoindol-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C14H16N2O4/c1-20-13(18)6-7-15-12(17)8-11-9-4-2-3-5-10(9)14(19)16-11/h2-5,11H,6-8H2,1H3,(H,15,17)(H,16,19) |
InChI Key |
FBJTVOFHPOJLCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CC1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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